molecular formula C24H22ClN3O5S2 B2385031 N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798443-48-7

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2385031
M. Wt: 532.03
InChI Key: MQFWKEANIYHFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22ClN3O5S2 and its molecular weight is 532.03. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of novel heterocyclic compounds, indicating its significance in medicinal chemistry and pharmaceutical research. The synthesis techniques often aim to explore its potential in creating new molecules with beneficial properties, such as anti-inflammatory and analgesic agents. For example, it serves as a precursor in synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with potential anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Research has also been conducted on derivatives of this compound for antimicrobial activity. Studies involve the synthesis of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, showing potential as antimicrobial agents. These studies aim to address the growing concern over antibiotic resistance by exploring new antimicrobial compounds (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anticancer Research

Another critical area of research involves evaluating the compound's derivatives for anticancer activity. Designing and synthesizing certain acetamide derivatives to test their in vitro cytotoxic activity against cancer cell lines represents a promising avenue for discovering new anticancer drugs (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Synthetic Methodology Development

The compound's chemistry is also pivotal in developing new synthetic methodologies for creating heterocyclic compounds. These methods emphasize atom economy and the synthesis of complex molecules from simpler precursors, offering versatile routes to a variety of heterocyclic compounds of pharmaceutical interest. Research in this area focuses on cascade reactions and novel synthetic routes to enhance efficiency and outcome diversity (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O5S2/c1-31-15-6-4-14(5-7-15)12-28-23(30)22-17(8-9-34-22)27-24(28)35-13-21(29)26-18-10-16(25)19(32-2)11-20(18)33-3/h4-11H,12-13H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFWKEANIYHFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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